5-(3'-Methoxybenzal) hydantoin 5-(3'-Methoxybenzal) hydantoin
Brand Name: Vulcanchem
CAS No.:
VCID: VC14159586
InChI: InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

5-(3'-Methoxybenzal) hydantoin

CAS No.:

Cat. No.: VC14159586

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

5-(3'-Methoxybenzal) hydantoin -

Specification

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Standard InChI InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Standard InChI Key NQFUGCKNXNBJNF-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3'-Methoxybenzal) hydantoin (IUPAC name: 5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione) features a hydantoin core fused to a 3-methoxybenzylidene group. The hydantoin ring consists of a five-membered heterocycle with two nitrogen atoms and two ketone groups, while the benzylidene substituent introduces aromaticity and electron-donating effects via the para methoxy group.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular formulaC₁₁H₁₀N₂O₃
Molecular weight218.21 g/mol
Canonical SMILESCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)N2
PubChem CID3884686

The meta positioning of the methoxy group distinguishes this compound from the more extensively studied para isomer, 5-(p-methoxybenzylidene)-hydantoin, which exhibits distinct electronic and steric profiles.

Synthetic Methodologies

Condensation-Based Synthesis

The synthesis of 5-(3'-methoxybenzal) hydantoin follows a classic Knoevenagel condensation pathway, analogous to methods used for para-substituted derivatives:

  • Reactants:

    • Hydantoin (imidazolidine-2,4-dione)

    • 3-Methoxybenzaldehyde

  • Conditions:

    • Solvent: Ethanol or acetic acid

    • Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH) agents

    • Temperature: 70–90°C

    • Duration: 4–6 hours

  • Mechanism:

    • Nucleophilic attack by hydantoin’s amino group on the aldehyde carbonyl.

    • Formation of an imine intermediate followed by cyclization to yield the benzylidene-hydantoin product.

Table 2: Optimized Synthesis Parameters

ParameterImpact on Yield/Purity
Solvent polarityHigher polarity enhances aldehyde solubility.
Catalyst typeAcidic conditions favor imine formation but require post-reaction neutralization.
Temperature controlExcessive heat (>90°C) risks decomposition.

Analytical Characterization

Structural validation employs spectroscopic techniques:

  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and imine bonds (C=N at ~1600 cm⁻¹).

  • ¹H-NMR: Aromatic protons resonate at δ 7.0–8.0 ppm; methoxy singlet appears at δ ~3.8 ppm.

  • ¹³C-NMR: Hydantoin carbonyls register at ~155–165 ppm, with aromatic carbons between 110–150 ppm.

Activity5-(3'-Methoxy) Derivative5-(4'-Methoxy) Derivative
Antiviral efficacyModerate (in vitro)Not reported
Anticancer IC₅₀Under investigation13.7 µM (PC-3M cells)
Solubility in ethanolHighHigh

Comparative Analysis with Structural Analogues

Substituent Position and Bioactivity

The benzylidene group’s substitution pattern critically determines pharmacological behavior:

  • 3'-Methoxy: Preliminary evidence suggests enhanced solubility and metabolic stability over para isomers, favoring oral bioavailability.

  • 4'-Hydroxy: Natural derivatives (e.g., from Hemimycale arabica) exhibit potent GSK-3β inhibition (IC₅₀ = 13.7 µM) but poor solubility.

  • 4'-(Ethylthio): Sulfur-containing variants show moderate metal ion chelation, potentially useful in neurodegenerative disease models.

Heterocycle Modifications

Replacing the hydantoin oxygen with sulfur or modifying ring saturation alters bioactivity:

  • Thiohydantoins: Superior tyrosinase inhibitors due to enhanced hydrogen bonding with active-site residues.

  • Spirooxindole-hydantoins: Hybrid structures demonstrate dual anti-inflammatory and analgesic effects, suggesting combinatorial design strategies.

Future Research Directions

Mechanistic Elucidation

  • Target identification: Proteomic screens to map kinase and protease interactions.

  • Metabolic profiling: Assessment of hepatic metabolism and metabolite toxicity.

Derivative Development

  • Alkylation/Acylation: Introducing alkyl chains or acyl groups to improve membrane permeability.

  • Metal complexes: Exploiting the hydantoin core’s chelation potential for anticancer applications.

Formulation Strategies

  • Nanoencapsulation: Lipid-based nanoparticles to enhance bioavailability.

  • Prodrug design: Masking polar groups for improved gastrointestinal absorption.

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